S-(4-Methoxyphenyl) ethanethioate
Overview
Description
S-(4-Methoxyphenyl) ethanethioate is a useful research compound. Its molecular formula is C9H10O2S and its molecular weight is 182.24 g/mol. The purity is usually 95%.
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Scientific Research Applications
Estrogenic and Proestrogenic Properties : Methoxychlor, an organochlorine insecticide, and its contaminants have been studied for their estrogenic and proestrogenic properties. It's metabolized in vivo into estrogenic products, influencing uterine receptor activities. Various metabolites have been identified with differing degrees of estrogenic activity, highlighting the compound's complex biological interactions (Bulger, Feil, & Kupfer, 1985).
Enantioselective Metabolism : Human cytochrome P450s (P450s) play a significant role in the metabolism of Methoxychlor, exhibiting major differences in enantiomer formation. This enantioselectivity can influence the compound's estrogenic/antiestrogenic/antiandrogenic activities (Hu & Kupfer, 2002).
Biodegradation by Bacterial Species : Certain environmental bacterial species can degrade Methoxychlor, indicating their role in the primary dechlorination of this compound in natural environments. This highlights the potential for bioremediation in contaminated areas (Satsuma & Masuda, 2012).
Metabolic Pathways in Humans : The metabolism of Methoxychlor in humans involves multiple cytochrome P450 isoforms, with some unique pathways identified, such as ortho-hydroxylation. These findings contribute to understanding the compound's biotransformation and potential toxicological implications (Hu & Kupfer, 2002).
Antioxidative Properties : A compound structurally similar to Methoxychlor was identified as having antioxidative properties, which could be relevant for pharmaceutical or cosmetic applications (Nagatsu et al., 2004).
Impact on Reproductive Health : Methoxychlor exposure has been linked to alterations in ovarian development and function in rats, highlighting its role as an endocrine disruptor (Uzumcu et al., 2006).
Properties
IUPAC Name |
S-(4-methoxyphenyl) ethanethioate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2S/c1-7(10)12-9-5-3-8(11-2)4-6-9/h3-6H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSOQLSKHJCYEOF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SC1=CC=C(C=C1)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90343130 | |
Record name | S-(4-Methoxyphenyl) ethanethioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90343130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60787-31-7 | |
Record name | S-(4-Methoxyphenyl) ethanethioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90343130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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